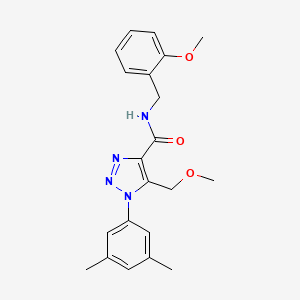

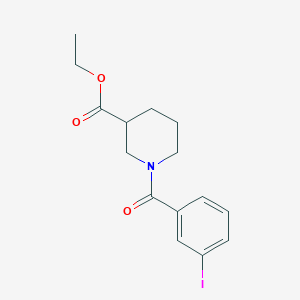

![molecular formula C8H8BrN3O B2531176 5-[(4-溴吡唑-1-基)甲基]-3-甲基-1,2-恶唑 CAS No. 1182432-02-5](/img/structure/B2531176.png)

5-[(4-溴吡唑-1-基)甲基]-3-甲基-1,2-恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole" is a heterocyclic molecule that contains both oxazole and pyrazole rings. These types of compounds are of interest due to their potential applications in medicinal chemistry and drug discovery. The bromine atom present on the pyrazole ring makes it a candidate for further functionalization through various chemical reactions, such as Suzuki coupling or nucleophilic substitution .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of palladium-mediated α-arylation of β-ketonitriles with aryl bromides, as reported for the synthesis of 3,4-substituted-5-aminopyrazoles . Another approach for constructing similar molecules is the reaction of arylcarboxamidopyrazoles with phosphorus(III) halides to yield new heterocyclic systems, which can be further modified using nucleophilic or electrophilic reagents . Additionally, regioselective bromination methods have been developed for oxazoles, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related bromopyrazole derivatives has been studied using crystallography, revealing that these molecules can form intermolecular hydrogen bonds and are capable of participating in π-π stacking interactions . These structural features are important as they can influence the compound's reactivity and its interaction with biological targets.

Chemical Reactions Analysis

Bromopyrazole derivatives can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, they can participate in nucleophilic substitution reactions, as seen with the alkylation of triazole thiols . The bromine atom also allows for cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrazole derivatives are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds. Their solubility in organic solvents and reactivity can vary depending on the substituents present on the heterocyclic rings. The crystal structures of these compounds can provide insights into their potential intermolecular interactions, which are relevant for their behavior in solid-state as well as in solution .

科学研究应用

五元环中的吸电子和释电子能力

研究探索了涉及各种溴代-N-甲基-四唑、-三唑或-咪唑的反应动力学,旨在了解单键氮的释电子能力和双键氮原子在同一环内的吸电子能力。本研究强调了此类化合物在理解有机化学中的反应动力学和机理方面的重要性,为进一步探索类似化合物(如“5-[(4-溴吡唑-1-基)甲基]-3-甲基-1,2-恶唑”)奠定了基础(Barlin, 1967)。

唑类的抗菌活性

另一项研究重点关注烷氧基异吲哚-1,3-二酮四氮杂苯并(f)葸及其抗菌活性的合成研究。该研究涉及3-甲基吡唑-5-酮与取代的苯甲醛反应,从而生成筛选其抗菌特性的化合物。这表明此类化合物在开发化学治疗特性方面的潜力,并强调了唑类在药物化学中的广泛应用(Ahmed 等,2006)。

钯催化的唑类芳基化

由四丁基乙酸铵盐促进的温和钯催化区域选择性直接芳基化唑类的研究提供了对生物活性化合物高效合成方法的见解。本研究证明了此类反应在合成复杂分子中的效用,可能影响药物发现和材料科学(Bellina, Lessi,& Manzini, 2013)。

合成和抗惊厥活性

由苯乙酮和甘氨酸衍生物合成钠通道阻断剂 3-氨基吡咯,从而进行抗惊厥活性研究,展示了此类化合物在开发新的治疗剂中的重要性。本研究强调了吡唑和恶唑在药理学中的潜力,特别是在制造抗惊厥药物方面(Unverferth 等,1998)。

安全和危害

The safety and hazards associated with “5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole” are not specified in the retrieved sources. However, 4-Bromopyrazole, a related compound, is classified as an eye irritant, skin irritant, and may cause respiratory irritation17.

未来方向

The future directions for “5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole” are not explicitly mentioned in the retrieved sources. However, given the wide range of biological activities of related compounds, further research into the properties and potential applications of this compound could be beneficial45.

Please note that this analysis is based on the limited information available from the retrieved sources and may not fully cover all aspects of “5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole”. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.

属性

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-6-2-8(13-11-6)5-12-4-7(9)3-10-12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKONJIWHTXEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)

![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)

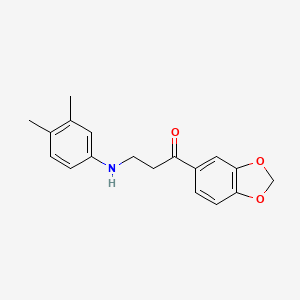

![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)

![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2531110.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)